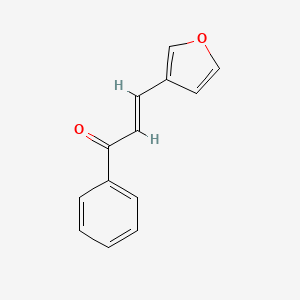

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

描述

(2E)-3-(Furan-3-yl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system (E-configuration) with a phenyl group at position 1 and a furan-3-yl substituent at position 2. Its synthesis typically involves Claisen-Schmidt condensation between acetophenone and furan-3-carbaldehyde under basic conditions, followed by purification via column chromatography . Structural confirmation is achieved through spectroscopic techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and elemental analysis .

属性

IUPAC Name |

(E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXYNCIHDTYDIG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Catalyzed Synthesis

Under basic conditions, sodium hydroxide (40% w/v) in ethanol facilitates the deprotonation of 2-acetylfuran, generating an enolate ion that attacks the benzaldehyde carbonyl group. The reaction proceeds at 60°C for 45 minutes, followed by overnight crystallization, yielding the target compound with 68–72% efficiency. Recrystallization in ethanol improves purity (>95% by TLC).

Acid-Catalyzed Synthesis

Alternative protocols use hydrochloric acid (1 M in acetic acid) to protonate the carbonyl oxygen of benzaldehyde, enhancing electrophilicity. This method achieves comparable yields (65–70%) but requires longer reaction times (6–8 hours). Acidic conditions are less favorable for substrates sensitive to protonation, such as hydroxyl-substituted benzaldehydes.

Table 1: Comparison of Base- vs. Acid-Catalyzed Claisen-Schmidt Reactions

| Parameter | Base-Catalyzed | Acid-Catalyzed |

|---|---|---|

| Catalyst | NaOH (40%) | HCl (1 M) |

| Temperature | 60°C | 25–30°C |

| Reaction Time | 45 min | 6–8 h |

| Yield | 68–72% | 65–70% |

| Substrate Compatibility | Broad | Limited |

Microwave-Assisted Synthesis: Enhancing Reaction Kinetics

Microwave irradiation significantly accelerates the Claisen-Schmidt condensation by enabling rapid, uniform heating. A mixture of 2-acetylfuran (0.01 mol) and benzaldehyde (0.01 mol) in ethanol undergoes microwave irradiation at 600 W for 2–4 minutes, achieving 78–82% yield. This method reduces side reactions, such as aldol adduct formation, by minimizing thermal degradation.

Mechanism and Advantages

Microwaves induce dipole rotation in polar solvents, increasing molecular collision frequency. The enhanced kinetics reduce reaction times from hours to minutes while improving E-selectivity (>95% trans-configuration).

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Energy Input | 600 W | 60°C |

| Reaction Time | 2–4 min | 45 min |

| Yield | 78–82% | 68–72% |

| Energy Efficiency | High | Moderate |

Solvent-Free and Green Chemistry Approaches

Recent advances prioritize sustainability through solvent-free protocols and biodegradable catalysts.

Surfactant-Mediated Synthesis

Cetyltrimethylammonium bromide (CTAB) and Tween 80 act as micellar catalysts in water, enabling reactions at ambient temperature. CTAB (5× critical micelle concentration) facilitates 85% yield in 2 hours, while Tween 80 achieves 89% yield under similar conditions. These surfactants stabilize the transition state, reducing activation energy.

Enol Silane-Based One-Pot Synthesis

A novel one-pot method employs trimethylsilyl triflate (TMSOTf) and diisopropylethylamine (DIPEA) to generate enol silanes in situ. This approach avoids aqueous workup, achieving 90% conversion to chalcone within 1 hour. However, reproducibility issues arise with furan-3-carbaldehyde due to its electron-rich structure.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency and Environmental Impact of Preparation Methods

| Method | Yield | Time | E-Selectivity | Eco-Footprint |

|---|---|---|---|---|

| Base-Catalyzed | 68–72% | 45 min | 90% | Moderate |

| Microwave | 78–82% | 2–4 min | 95% | Low |

| CTAB-Mediated | 85% | 2 h | 92% | Low |

| Enol Silane | 90% | 1 h | 98% | High |

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is critical for biological activity. Prolonged heating in basic conditions promotes isomerization to the Z-form, reducing efficacy. Microwave and surfactant methods mitigate this by shortening reaction times.

Substrate Limitations

Electron-deficient benzaldehydes (e.g., nitro- or cyano-substituted) require higher temperatures (80–100°C) due to reduced electrophilicity. Conversely, electron-rich aldehydes (e.g., 4-hydroxybenzaldehyde) undergo side reactions under acidic conditions, necessitating protective groups .

化学反应分析

Types of Reactions

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Chalcones, including (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress-related damage. This property is significant in developing treatments for diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents . The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Tyrosinase Inhibition

This compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Such inhibition can be beneficial in treating hyperpigmentation disorders and developing skin-whitening agents . The structural features of the furan ring contribute to its interaction with the enzyme, making it a candidate for further exploration in cosmetic formulations.

Material Science

Photovoltaic Applications

The unique electronic properties of furan-containing chalcones make them suitable for applications in organic photovoltaics (OPVs). Research has shown that these compounds can enhance charge transport and improve the efficiency of solar cells when incorporated into polymer blends . Their ability to absorb light across a broad spectrum makes them valuable in developing next-generation solar energy solutions.

Polymer Composites

In material science, this compound has been used as a monomer in synthesizing polymer composites. These composites exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications . The incorporation of furan derivatives into polymer matrices can lead to materials with enhanced durability and resistance to environmental degradation.

Synthesis of Novel Compounds

Building Block for Heterocycles

this compound serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds through cyclization reactions. For example, its reaction with amines or thiols can yield novel pyridine or thiazole derivatives, which are of interest in medicinal chemistry .

Synthesis of Chalcone Derivatives

The compound is also employed in synthesizing various chalcone derivatives with modified biological activities. By altering substituents on the phenyl ring or the furan moiety, researchers can tailor the properties of these derivatives for specific therapeutic targets . This flexibility makes it a valuable compound in drug discovery efforts.

Case Studies

作用机制

The mechanism of action of (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

相似化合物的比较

Positional Isomerism in Furan-Substituted Chalcones

- (E)-3-(2-Furyl)-1-phenylprop-2-en-1-one (NOTCUW01): This analog differs in the substitution position of the furan ring (2-position vs. 3-position). Crystal structure analysis reveals that furan orientation significantly impacts molecular packing and intermolecular interactions. The 3-furyl isomer exhibits distinct Hirshfeld surface characteristics compared to the 2-furyl variant, influencing solubility and stability .

- 1-(3-Chlorophenyl)-3-(3-furyl)prop-2-en-1-one (NUQFOW): Switching phenyl and furan positions alters electronic properties.

Heterocyclic Modifications

- Pyrazole-Containing Analogs : Compounds like (2E)-3-(furan-3-yl)-1-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one incorporate pyrazole rings. The pyrazole’s electron-rich nature enhances dipole interactions, increasing melting points (133–135°C) compared to the parent chalcone .

- Indole-Based Chalcones : (E)-1-(Furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one demonstrates anti-tubercular activity (MIC = 210 μM) due to the indole moiety’s ability to intercalate with microbial DNA. This highlights how heterocycle replacement can enhance bioactivity .

Substituent Effects on the Aromatic Rings

- Electron-Withdrawing Groups (EWGs): Nitro (—NO$2$): (E)-3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one shows increased cytotoxicity (IC${50}$ < 10 μM) against cancer cells due to enhanced electrophilicity of the enone system . Trifluoromethyl (—CF$3$): The analog (2E)-1-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one exhibits improved metabolic stability, attributed to the CF$3$ group’s resistance to oxidative degradation .

- Electron-Donating Groups (EDGs): Methoxy (—OMe): (2E)-3-[5-(4-Methoxyphenyl)-2-furyl]-1-(4-methylphenyl)prop-2-en-1-one demonstrates higher solubility in polar solvents, facilitating pharmaceutical formulation . Dimethylamino (—NMe$_2$): (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one shows redshifted UV absorption, useful in photodynamic therapy applications .

Halogen-Substituted Derivatives

- Chloro and Fluoro Analogs: (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one thiosemicarbazone (5e) has a melting point of 163–164°C, higher than the furan-3-yl variant, due to stronger van der Waals forces from the chloro group . (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits a planar enone system (C=C bond length: 1.338 Å), with fluorine atoms influencing crystal packing via C—F···H interactions .

Table 1: Comparative Physicochemical Data

Key Findings and Implications

- Structural Flexibility: Minor changes, such as furan positional isomerism or heterocycle substitution, drastically alter physicochemical and biological profiles.

- Activity Trends : EWGs enhance cytotoxicity and enzyme inhibition, while EDGs improve solubility for drug delivery .

- Synthetic Accessibility : The parent chalcone serves as a versatile scaffold for generating analogs via straightforward condensation reactions .

生物活性

(2E)-3-(Furan-3-yl)-1-phenylprop-2-en-1-one, commonly referred to as a furan chalcone derivative, exhibits a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Furan derivatives, including this compound, have been associated with various biological activities:

- Antiviral and Antimicrobial : These compounds demonstrate significant antiviral and antimicrobial properties, making them potential candidates for treating infectious diseases.

- Anti-inflammatory : The anti-inflammatory effects are attributed to the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

- Anticancer : Research indicates that this compound can induce apoptosis in cancer cells, showcasing its potential as an anticancer agent .

The biological activity of this compound is mediated through several mechanisms:

Target Interactions

This compound interacts with various cellular targets, including:

- Enzymes : It has been shown to influence cytochrome P450 enzymes, which are critical for drug metabolism.

- Receptors : The compound may act on multiple receptors such as kappa opioid receptors and sigma receptors, affecting pain perception and mood regulation.

Cellular Effects

Research indicates that this compound affects cell signaling pathways involved in:

- Apoptosis : Inducing programmed cell death in cancer cells.

- Cell Proliferation : Modulating growth signals that can lead to either cell growth or inhibition depending on the context.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest it has favorable characteristics for drug development:

- Solubility and Bioavailability : Enhancements in solubility and bioavailability have been noted, which are crucial for effective therapeutic applications.

Anticancer Activity

A study evaluated the antiproliferative effects of various furan derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cells, demonstrating its potential as a lead compound in cancer therapy .

Tyrosinase Inhibition

Another study focused on the inhibitory effects of furan chalcone derivatives on mushroom tyrosinase. The compound exhibited potent inhibitory activity with an IC50 value of 0.0433 µM for l-Tyrosine, outperforming traditional inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Summary Table of Biological Activities

| Activity | IC50/Effectiveness | Notes |

|---|---|---|

| Anticancer | 0.17 - 2.69 µM | Effective against CLL cell lines |

| Tyrosinase Inhibition | 0.0433 µM | Superior to kojic acid in inhibiting tyrosinase |

| Anti-inflammatory | N/A | Modulates inflammatory cytokines |

| Antimicrobial | N/A | Broad spectrum activity against pathogens |

常见问题

Q. What are the common synthetic routes for (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via the Claisen-Schmidt condensation between a substituted acetophenone and furan-3-carbaldehyde. Key parameters include:

- Solvent: Ethanol or methanol (polar protic solvents enhance reaction rates) .

- Base: NaOH or KOH (10–20% molar excess) at 0–50°C .

- Reaction Time: 2–6 hours under stirring at room temperature or mild heating (40–50°C) .

Optimization Strategies:

- Catalyst Screening: Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .

- Solvent-Free Conditions: Microwave-assisted synthesis reduces side reactions and improves yield .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure (2E)-isomer .

Q. Table 1: Representative Reaction Conditions

| Component | Condition | Example | Reference |

|---|---|---|---|

| Solvent | Ethanol | 15 mL, RT | |

| Base | KOH (0.03 mol) | 0–50°C | |

| Yield | 65–85% | After recrystallization |

Q. What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR: Key signals include:

- α,β-unsaturated ketone: Doublet at δ 7.8–8.1 ppm (Hα) and δ 6.4–6.8 ppm (Hβ) with J = 15–16 Hz .

- Furan protons: Multiplet at δ 7.2–7.5 ppm (H-5 furan) and δ 6.3–6.6 ppm (H-4 furan) .

- IR Spectroscopy: Strong C=O stretch at 1650–1680 cm⁻¹ and conjugated C=C stretch at 1600–1620 cm⁻¹ .

- Mass Spectrometry (MS): Molecular ion peak at m/z 242.25 (C₁₅H₁₁FO₂) with fragmentation patterns confirming the enone backbone .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Collect high-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Structure Solution: Use SHELXD for phase problem resolution and SHELXL for refinement, focusing on the (2E)-configuration and dihedral angles between phenyl and furan rings .

- Validation: Check for disorder using PLATON and validate hydrogen bonding with Hirshfeld surface analysis .

Example from Literature:

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gap, dipole moment) using Gaussian 09 with B3LYP/6-311++G(d,p) basis set .

- Hyperpolarizability (β): A high β value (e.g., 12.8 × 10⁻³⁰ esu) indicates strong NLO activity due to π-conjugation and electron-donating furan groups .

- Molecular Electrostatic Potential (MEP): Maps highlight electron-rich furan oxygen and phenyl ring as reactive sites .

Q. Table 2: Key DFT Parameters

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.8 eV | Indicates chemical stability | |

| Hyperpolarizability | 12.8 × 10⁻³⁰ esu | Predicts NLO applications |

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC thresholds (e.g., 25 µg/mL for antimicrobial tests) .

- Structure-Activity Relationship (SAR): Compare substituent effects:

Case Study:

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

Methodological Answer:

- Prodrug Design: Introduce hydroxyl groups for glucuronidation or PEGylation to enhance solubility .

- Nanocarrier Systems: Encapsulate in liposomes (size: 80–120 nm) to improve cellular uptake .

- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。